molecular formula C21H24N2O2 B5728160 4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine

4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine

Cat. No.: B5728160
M. Wt: 336.4 g/mol
InChI Key: NHHIFUHRKMGBQL-UXBLZVDNSA-N
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Description

4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a nitrophenyl prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Hydrocarbons: From the reduction of the double bond.

    Substituted piperidines: From nucleophilic substitution reactions.

Scientific Research Applications

4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzyl and piperidine moieties may also contribute to the compound’s binding affinity and specificity towards certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperidine: Lacks the nitrophenyl prop-2-enyl group, making it less complex.

    1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine: Lacks the benzyl group, altering its chemical properties and reactivity.

Uniqueness

4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine is unique due to the presence of both the benzyl and nitrophenyl prop-2-enyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-23(25)21-11-5-4-9-20(21)10-6-14-22-15-12-19(13-16-22)17-18-7-2-1-3-8-18/h1-11,19H,12-17H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHIFUHRKMGBQL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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